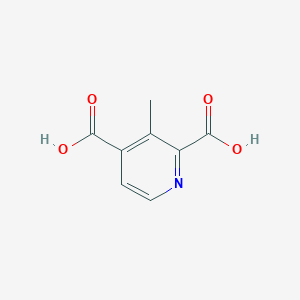

2,4-Dicarboxy-methyl-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dicarboxy-methyl-pyridine (DCMP) is a pyridine derivative with two carboxylic acid groups and a methyl group attached to the nitrogen atom. It’s a part of a broader class of transition-metal compounds that undergo rapid and complex charge transfer (CT) dynamics .

Synthesis Analysis

The synthesis of pyridine derivatives like DCMP involves various intra- and intermolecular reactions . The synthesis of similar compounds has been reported in the literature, involving reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis

The molecular structure of DCMP is characterized by the presence of a pyridine ring, two carboxylic acid groups, and a methyl group . Theoretical studies on similar compounds suggest that the arrangement of atoms and the vibrational frequencies can be influenced by the solvent environment .Chemical Reactions Analysis

Pyridine derivatives like DCMP can participate in a variety of chemical reactions. For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of DCMP can be influenced by its molecular structure and the environment. For instance, the solvent can induce dynamic distortion of the structure .Scientific Research Applications

Solvent Organization and Nuclear Vibrations

The compound “2,4-Dicarboxy-methyl-pyridine” is used in the study of solvent organization and nuclear vibrations . The research focuses on a negatively charged Ru (II) complex, [Ru (dcbpy) 2 (NCS) 2] 4− [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)], in water solution . This system belongs to a broader class of transition-metal compounds undergoing upon photo-excitation rapid and complex charge transfer (CT) dynamics, which can be dictated by structural rearrangement and solvent environment .

Photovoltaic Technologies

The compound is also used in photovoltaic technologies . The research lays the groundwork for future excited-state nuclear and electronic dynamics to monitor non-equilibrium processes of CT excitation in complex environments, such as exciton migration in photovoltaic technologies .

Dye-Sensitized Solar Cells

“2,4-Dicarboxy-methyl-pyridine” is used as a sensitizer in dye-sensitized solar cells (DSSCs) . A new sensitizer, Ru(4,4′-dicarboxy(phenylethenyl)-2,2′-bipyridine) (4,4′-bis(2-(4-tert-butyloxyphenyl) ethenyl)-2,2′–bipyridine) (NCS)2 with high absorbance coefficient denoting AJ-01, is introduced and its application in DSSCs is investigated .

Light Harvesting Applications

The Ru(II) complex [Ru(dcbpy) 2 (NCS) 2] 4−, [dcbpy = (4,4′-dicarboxy-2,2′-bipyridine)] or “N3 4− ” is a popular and efficient dye, employed in solar cell and light harvesting applications .

Mechanism of Action

Target of Action

It is known that pyridine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .

Biochemical Pathways

It is known that pyridines can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .

Pharmacokinetics

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

New discoveries continue to change our understanding of how pyridines are degraded in the environment .

Action Environment

It is known that heterocyclic compounds play a significant part in the pharmaceutical industry .

Future Directions

properties

IUPAC Name |

3-methylpyridine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKJTNBQWNHJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)

![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)

![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2817385.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)

![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)

![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)

![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)